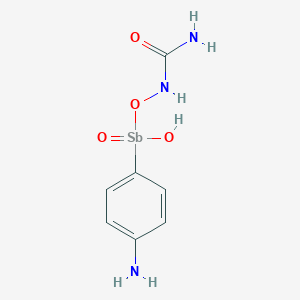
Urea stibamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea stibamine, also known as carbarsone, is an organoarsenic compound that has been used as an antiprotozoal and anthelmintic drug. It has been used in the treatment of diseases caused by parasitic infections, such as leishmaniasis and trypanosomiasis. Urea stibamine is synthesized by reacting arsanilic acid with urea.
Mécanisme D'action
The exact mechanism of action of urea stibamine is not fully understood. However, it is believed that urea stibamine inhibits the synthesis of DNA and RNA in the parasites, which leads to their death. Urea stibamine also interferes with the energy metabolism of the parasites, which further contributes to their death.
Effets Biochimiques Et Physiologiques
Urea stibamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and reproduction of parasites, which leads to their death. Urea stibamine has also been shown to have immunomodulatory effects, which can help to boost the immune system's response to parasitic infections.
Avantages Et Limitations Des Expériences En Laboratoire
Urea stibamine has several advantages for use in lab experiments. It is a relatively inexpensive drug, which makes it accessible for use in research. Urea stibamine is also stable and has a long shelf life, which makes it easy to store and transport. However, urea stibamine has some limitations for use in lab experiments. It is toxic to cells, which can limit its use in cell culture experiments. Urea stibamine is also not very soluble in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on urea stibamine. One potential direction is to explore the use of urea stibamine in combination with other drugs for the treatment of parasitic infections. Another direction is to investigate the use of urea stibamine in the treatment of other diseases, such as cancer. Additionally, research could be conducted to further elucidate the mechanism of action of urea stibamine and to develop more effective and less toxic derivatives of the drug.
Conclusion:
Urea stibamine is an organoarsenic compound that has been used as an antiprotozoal and anthelmintic drug. It is synthesized by reacting arsanilic acid with urea and has been widely used in scientific research. Urea stibamine inhibits the growth and reproduction of parasites, which leads to their death. It has several advantages for use in lab experiments, but also has some limitations. Future research could explore the use of urea stibamine in combination with other drugs, investigate its use in the treatment of other diseases, and further elucidate its mechanism of action.
Méthodes De Synthèse
Urea stibamine is synthesized by reacting arsanilic acid with urea. Arsanilic acid is reacted with urea in the presence of sulfuric acid to form urea stibamine. The reaction is carried out at a temperature of 120°C for several hours until the product is obtained. The product is then purified by recrystallization.
Applications De Recherche Scientifique
Urea stibamine has been widely used in scientific research for its antiprotozoal and anthelmintic properties. It has been used in the treatment of diseases caused by parasitic infections, such as leishmaniasis and trypanosomiasis. Urea stibamine has also been used in the treatment of amoebic dysentery and amoebic liver abscess.
Propriétés
Numéro CAS |
1340-35-8 |
|---|---|
Nom du produit |
Urea stibamine |
Formule moléculaire |
C7H10N3O4Sb |
Poids moléculaire |
321.93 g/mol |
Nom IUPAC |
(4-aminophenyl)-(carbamoylamino)oxystibinic acid |
InChI |
InChI=1S/C6H6N.CH3N2O2.H2O.O.Sb/c7-6-4-2-1-3-5-6;2-1(4)3-5;;;/h2-5H,7H2;(H3-,2,3,4,5);1H2;;/q;-1;;;+2/p-1 |
Clé InChI |
STIGEALBGPUGBV-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |
SMILES canonique |
C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |
Autres numéros CAS |
1340-35-8 |
Synonymes |
urea stibamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
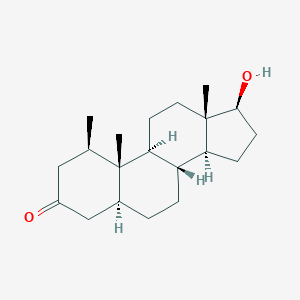
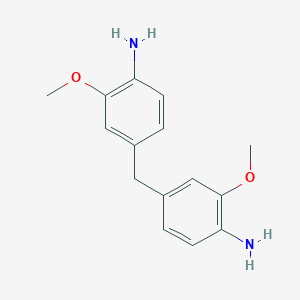
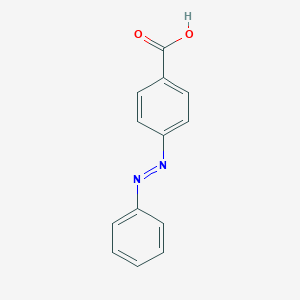

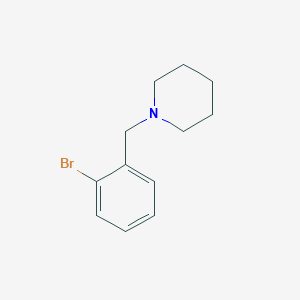
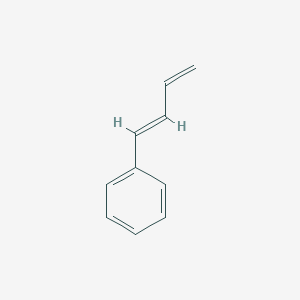
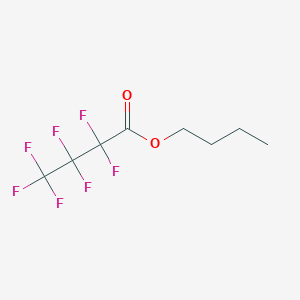
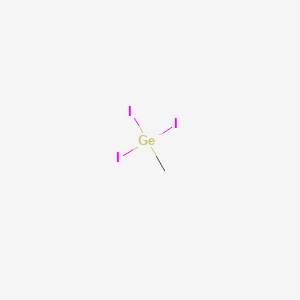
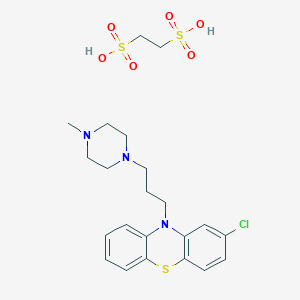
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
phosphonium bromide](/img/structure/B73364.png)
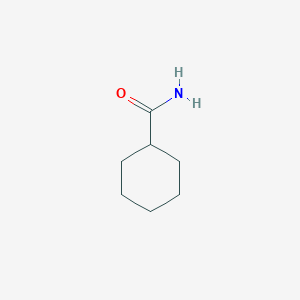
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)